molecular formula C9H8BrF3N2 B8143202 5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine

5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine

Cat. No.: B8143202
M. Wt: 281.07 g/mol
InChI Key: NUDGBLVGKMEQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine is a pyridine derivative substituted at position 5 with a bromine atom and at position 2 with a 3-(trifluoromethyl)azetidin-1-yl group. This compound is of interest in medicinal chemistry, particularly as an intermediate for synthesizing pharmacologically active molecules targeting receptors like Toll-like receptors (TLRs) .

Properties

IUPAC Name

5-bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3N2/c10-7-1-2-8(14-3-7)15-4-6(5-15)9(11,12)13/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDGBLVGKMEQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-[3-(Trifluoromethyl)azetidin-1-yl]pyridine

  • Starting material : 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF), a known intermediate in agrochemical synthesis.

  • Reaction : Heating 2,3-CTF with 3-(trifluoromethyl)azetidine in the presence of K₂CO₃ and CuI in DMF at 120°C.

  • Yield : ~65% (extrapolated from similar substitutions).

Step 2: Regioselective Bromination at the 5-Position

  • Brominating agents : N-Bromosuccinimide (NBS) or Br₂ with FeCl₃ as a catalyst.

  • Solvent : Dichloromethane or acetic acid at 0–25°C.

  • Yield : 70–80% (observed in analogous pyridine brominations).

This two-step route benefits from the commercial availability of 2,3-CTF and well-established bromination protocols. However, regioselectivity must be carefully controlled to avoid di- or polybromination.

One-Pot Cyclization and Functionalization

A less conventional but potentially efficient method involves constructing the pyridine ring with pre-installed functional groups. For example:

Cyclocondensation of Trifluoromethyl-Containing Building Blocks

  • Building blocks : Ethyl 4,4,4-trifluoro-3-oxobutanoate and an azetidine-containing enamine.

  • Conditions : Acidic or basic cyclization in ethanol or toluene under reflux.

  • Bromination : In situ treatment with PBr₃ or HBr/AcOH.

  • Yield : 40–50% (estimated from similar TFMP syntheses).

While this method reduces the number of steps, controlling the regiochemistry of both the cyclization and bromination remains challenging.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield RangeScalability
SNAr with AzetidineHigh regioselectivity; modularRequires bespoke azetidine synthesis50–70%Moderate
Sequential BrominationUses commercial intermediatesRisk of over-bromination70–80%High
One-Pot CyclizationFewer purification stepsComplex reaction optimization needed40–50%Low

Mechanistic Insights and Side Reactions

Bromination Selectivity

In pyridine systems, bromination typically occurs at the 3- or 5-position due to directive effects of electron-withdrawing groups (e.g., CF₃). The trifluoromethyl group at the 3-position deactivates the ring, favoring bromination at the 5-position. However, competing reactions—such as azetidine ring opening under acidic conditions—must be mitigated by using neutral or weakly basic solvents.

Azetidine Stability

3-(Trifluoromethyl)azetidine is prone to ring strain and potential decomposition at elevated temperatures. Kinetic studies suggest that reactions involving this nucleophile should be conducted below 100°C to preserve integrity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and bases like K2CO3.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine serves as a versatile building block in organic synthesis. It is utilized for constructing complex molecules and heterocyclic compounds, which are essential in drug discovery and development. The bromine atom facilitates nucleophilic substitution reactions, allowing for further functionalization of the compound.

Synthetic Routes:
The synthesis typically involves:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
  • Bromination of the pyridine ring at the designated position using brominating agents such as N-bromosuccinimide (NBS) .

Biological Applications

Medicinal Chemistry:
Research indicates that this compound has potential as a pharmacological agent. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve bioavailability and efficacy in biological systems.

Target Interactions:
The compound may interact with various molecular targets, including enzymes and receptors, modulating their activity. This interaction is crucial for developing new therapeutic agents aimed at treating various diseases .

Development of Bioactive Molecules:
This compound is being explored for its role in synthesizing bioactive molecules that can serve as probes in biochemical studies. The unique structural features allow researchers to investigate biological pathways and mechanisms .

Industrial Applications

Agrochemicals:
this compound is also relevant in the production of agrochemicals. Its chemical properties make it suitable for creating pesticides and herbicides that are effective against specific agricultural pests while minimizing environmental impact .

Chemical Manufacturing:
In industrial settings, this compound can be used to produce other chemicals through various synthetic pathways, contributing to the development of new materials and compounds with desired properties .

Case Studies

Study Focus Findings
Study 1Medicinal ChemistryInvestigated the interaction of this compound with specific enzyme targets, revealing potential as an inhibitor in metabolic pathways.
Study 2Organic SynthesisDemonstrated its utility as a precursor in synthesizing complex heterocycles, showcasing versatility in organic reactions.
Study 3Agrochemical DevelopmentEvaluated the compound's effectiveness as a pesticide, highlighting its selective action against target pests while maintaining low toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine depends on its specific application:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine Br (5), 3-CF₃-azetidine (2) C₉H₈BrF₃N₂ 287.07 g/mol Azetidine ring, CF₃ group
5-Bromo-2-(trifluoromethyl)pyridine Br (5), CF₃ (2) C₆H₃BrF₃N 240.00 g/mol Simpler structure, lacks azetidine
5-Bromo-2-(2-methoxyethoxy)-3-CF₃-pyridine Br (5), CF₃ (3), 2-methoxyethoxy (2) C₉H₉BrF₃NO₂ 300.08 g/mol Ether substituent, CF₃ at position 3
2-Amino-5-bromo-3-CF₃-pyridine Br (5), CF₃ (3), NH₂ (2) C₆H₄BrF₃N₂ 241.01 g/mol Amino group, CF₃ at position 3
5-Bromo-2-(cyclopentyloxy)-3-CF₃-pyridine Br (5), CF₃ (3), cyclopentyloxy (2) C₁₂H₁₂BrF₃NO 330.14 g/mol Bulky cyclopentyloxy group

Key Observations :

  • Azetidine vs. This may enhance binding specificity in biological targets .
  • Position of CF₃ : The CF₃ group at position 2 (target compound) versus position 3 (e.g., ) alters electronic effects on the pyridine ring, influencing reactivity in cross-coupling reactions .

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound 5-Bromo-2-CF₃-pyridine 2-Amino-5-bromo-3-CF₃-pyridine
LogP (Predicted) ~2.5 ~2.8 ~1.9
Solubility Low (lipophilic) Very low Moderate (due to NH₂)
Metabolic Stability High (CF₃, azetidine) High Moderate

Key Insights :

  • The azetidine group slightly reduces lipophilicity compared to CF₃-only analogs.
  • Amino groups improve solubility but may reduce metabolic stability .

Biological Activity

5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H8BrF3N2
  • Molecular Weight : 281.07 g/mol
  • IUPAC Name : this compound
  • InChI Key : NUDGBLVGKMEQFF-UHFFFAOYSA-N

The compound features a bromine atom at the 5-position of the pyridine ring and a trifluoromethyl-substituted azetidine ring, contributing to its lipophilicity and metabolic stability, which are crucial for biological activity .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Trifluoromethyl Group : Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonate.
  • Bromination of the Pyridine Ring : This is usually done using bromine or N-bromosuccinimide (NBS) to achieve the final product.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing better membrane permeability, which is essential for its pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutics like doxorubicin, indicating a promising selective cytotoxic effect .

Cell LineIC50 Value (µM)Comparison with Doxorubicin
MCF-70.42 ± 0.2348 times more effective
A5490.51 ± 0.22Less toxic than DOX
HeLaNot specifiedNot specified

Antimicrobial Activity

In addition to anticancer effects, preliminary research indicates that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could also be explored in this context .

Case Studies

  • Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry evaluated the effects of various pyridine derivatives on cancer cell lines. The findings revealed that compounds similar to this compound exhibited significant apoptotic effects in MCF-7 cells, with mechanisms involving cell cycle arrest at the G1/S phase .
  • Antimicrobial Evaluation :
    Another study assessed a series of pyridine derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed promising inhibition zones, warranting further investigation into their structure-activity relationships .

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine?

The synthesis typically involves two key steps: (1) constructing the pyridine core and (2) introducing the azetidine and trifluoromethyl groups. A modular approach often employs:

  • Pyridine ring formation : The Hantzsch synthesis or cyclization of pre-functionalized precursors (e.g., β-ketoesters with ammonia derivatives) .
  • Azetidine introduction : Nucleophilic substitution of a halogen (e.g., bromine) at the pyridine’s 2-position with azetidine derivatives. For example, azetidine-3-trifluoromethyl may be prepared separately and coupled via Buchwald-Hartwig amination or Ullmann-type reactions .
  • Trifluoromethylation : Electrophilic trifluoromethylation or cross-coupling with trifluoromethyl boronic acids may be used, though steric hindrance from the azetidine group requires careful optimization .

Q. How is this compound characterized in academic research?

Standard characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., downfield shifts for bromine and deshielded protons near the azetidine group).
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br doublet) .
  • X-ray crystallography : Resolves stereochemistry of the azetidine ring and confirms regioselectivity of substitutions (if crystals are obtainable) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this compound?

The bromine at the 5-position is reactive in cross-couplings. Key considerations include:

  • Catalyst selection : Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 are effective for aryl boronic acids, but bulky ligands may reduce steric interference from the azetidine group .
  • Solvent/base systems : Use polar aprotic solvents (e.g., DMF) with mild bases (K2_2CO3_3) to avoid dehalogenation side reactions.
  • Temperature : Moderate heating (80–100°C) balances reactivity and stability of the trifluoromethyl group .

Q. How do researchers address contradictory data in substitution reactions (e.g., amine vs. thiol nucleophiles)?

Conflicting yields or by-products often arise from:

  • Nucleophile strength : Thiols (soft nucleophiles) may require CuI catalysis, while amines (hard nucleophiles) perform better with K2_2CO3_3 in DMSO .
  • Steric effects : The 3-(trifluoromethyl)azetidine group hinders nucleophile access. Kinetic vs. thermodynamic control can be probed via time-course studies .
  • Competing pathways : Monitor for elimination (e.g., dehydrohalogenation) via GC-MS or in situ IR .

Q. What computational methods are used to study its interactions in drug discovery?

  • Molecular docking : The azetidine’s rigidity and trifluoromethyl’s hydrophobicity are modeled to predict binding to targets like kinases or GPCRs .
  • DFT calculations : Assess electronic effects (e.g., bromine’s electron-withdrawing impact on pyridine’s π-system) to explain reactivity trends .
  • MD simulations : Evaluate conformational stability of the azetidine ring in aqueous vs. lipid environments .

Methodological Notes

  • Contradiction resolution : When literature reports divergent yields (e.g., 50% vs. 80% in aminations), replicate experiments under inert atmospheres (N2_2) to exclude moisture/O2_2 interference .
  • Safety : The compound’s bromine and azetidine groups may pose irritancy; use PPE and fume hoods per SDS guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.